molecular formula C6H14ClNO B1463890 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride CAS No. 1255717-61-3

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride

Cat. No.: B1463890
CAS No.: 1255717-61-3
M. Wt: 151.63 g/mol
InChI Key: SPQJLYHXTMFJIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO and its molecular weight is 151.63 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Plant Growth Regulation

1-Methylcyclopropene (1-MCP), a plant growth regulator, showcases similar structural characteristics and has been extensively studied for its role in inhibiting ethylene action in various plants. This compound is effective in a broad range of fruits, vegetables, and floriculture crops, influencing factors such as respiration, ethylene production, volatile production, chlorophyll degradation, and other color changes, protein and membrane changes, softening, disorders and diseases, acidity, and sugars. Studies highlight its potential in advancing understanding of ethylene's role in plants (Blankenship & Dole, 2003).

Biochemical Profile Indicating Antidepressant Activity

The novel bicyclic compound Wy-45,030, which shares structural similarities with 1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride, has been shown to possess a neurochemical profile indicative of antidepressant activity. It inhibits rat brain imipramine receptor binding and synaptosomal monoamine uptake (dopamine, norepinephrine, and serotonin), without inhibiting monoamine oxidase or showing significant affinity for various other receptors. Such a profile is predictive of antidepressant activity without the side effects common in tricyclic therapy (Muth et al., 1986).

Chiral Synthesis

A chemoenzymatic route to synthesize (S)-1-Cyclopropyl-2-methoxyethanamine, a key chiral intermediate in the synthesis of certain receptor antagonists, has been developed. This process, starting from methylcyclopropyl ketone and using enzymes like leucine dehydrogenase, showcases the potential of these compounds in pharmaceutical synthesis (Parker et al., 2012).

Synthesis of Neurotransmitter Analogues

Substituted 2-phenylcyclopropylamines, analogues of neurotransmitters like histamine and tryptamine, have been synthesized using a Ti(IV)-mediated cyclopropanation reaction. These compounds, including many hydroxy- and methoxy-substituted phenylcyclopropylamines, are known to inhibit monoamine oxidase and mimic hallucinogens, highlighting their significance in neuroscience research (Faler & Joullié, 2007).

Ethylene Perception Inhibition in Fruits and Vegetables

The use of 1-methylcyclopropene (1-MCP) in fruits and vegetables demonstrates its ability to inhibit ethylene perception, thereby improving the maintenance of product quality post-harvest. Research on 1-MCP has led to its rapid adoption in the apple industry and highlighted potential benefits and limitations for its use in other products (Watkins, 2006).

Properties

IUPAC Name

1-(methoxymethyl)-N-methylcyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-7-6(3-4-6)5-8-2;/h7H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQJLYHXTMFJIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255717-61-3
Record name 1-(methoxymethyl)-N-methylcyclopropan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Reactant of Route 3
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Reactant of Route 4
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride
Reactant of Route 6
1-(Methoxymethyl)-N-methylcyclopropanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.